Cas no 1805675-90-4 (Ethyl 2-chloro-4-propionylbenzoate)

Ethyl 2-chloro-4-propionylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-4-propionylbenzoate
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- インチ: 1S/C12H13ClO3/c1-3-11(14)8-5-6-9(10(13)7-8)12(15)16-4-2/h5-7H,3-4H2,1-2H3
- InChIKey: VTAFBQLGLCPYFE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(=O)OCC)C(CC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 265
- XLogP3: 3.3
- トポロジー分子極性表面積: 43.4
Ethyl 2-chloro-4-propionylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015003524-1g |
Ethyl 2-chloro-4-propionylbenzoate |
1805675-90-4 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
Alichem | A015003524-500mg |
Ethyl 2-chloro-4-propionylbenzoate |
1805675-90-4 | 97% | 500mg |
855.75 USD | 2021-06-21 | |
Alichem | A015003524-250mg |
Ethyl 2-chloro-4-propionylbenzoate |
1805675-90-4 | 97% | 250mg |
499.20 USD | 2021-06-21 |
Ethyl 2-chloro-4-propionylbenzoate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
Ethyl 2-chloro-4-propionylbenzoateに関する追加情報
Ethyl 2-chloro-4-propionylbenzoate: A Comprehensive Overview
Ethyl 2-chloro-4-propionylbenzoate, with the CAS number 1805675-90-4, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoate group substituted with a chlorine atom at the 2-position and a propionyl group at the 4-position. The ethyl ester functionality further enhances its chemical properties, making it a versatile molecule for various applications.
Recent studies have highlighted the potential of Ethyl 2-chloro-4-propionylbenzoate in the development of novel pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The substitution pattern of this compound allows for precise control over its reactivity, enabling chemists to tailor its properties for specific therapeutic applications.
The synthesis of Ethyl 2-chloro-4-propionylbenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. This is followed by esterification to introduce the ethyl group, and subsequent substitution reactions to install the chlorine and propionyl groups. The optimization of these steps has been a focus of recent research, with advancements in catalytic systems and reaction conditions leading to higher yields and improved purity.
In terms of physical properties, Ethyl 2-chloro-4-propionylbenzoate exhibits a melting point of approximately 65°C and a boiling point around 310°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with findings indicating moderate stability that can be enhanced through appropriate storage conditions.
The application of Ethyl 2-chloro-4-propionylbenzoate extends beyond pharmaceuticals into areas such as agrochemicals and materials science. In agrochemistry, it has been investigated as a potential precursor for herbicides and fungicides, leveraging its ability to interact with biological targets in a controlled manner. In materials science, researchers have explored its use as a building block for advanced polymers and coatings, where its functional groups can be utilized to impart specific properties such as UV resistance or improved adhesion.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 2-chloro-4-propionylbenzoate. Quantum mechanical calculations have revealed that the compound's reactivity is significantly influenced by the electron-withdrawing effects of the chlorine and propionyl groups, which enhance its electrophilic character. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for its application in drug discovery.
In conclusion, Ethyl 2-chloro-4-propionylbenzoate (CAS No. 1805675-90-4) stands out as a valuable compound in contemporary organic chemistry. Its unique structure, combined with recent research advancements, positions it as a key player in the development of innovative chemical products across multiple industries. As ongoing studies continue to uncover new applications and optimize its synthesis, this compound is poised to make significant contributions to both academic research and industrial practices.
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